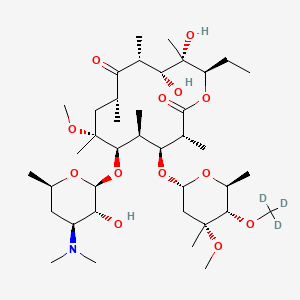

4'',6-Di-O-methylerythromycin-d3

説明

4'',6-Di-O-methylerythromycin-d3 is a deuterated derivative of erythromycin, a macrolide antibiotic. This compound features methyl groups at the 4''- and 6-positions of the erythronolide B sugar moiety and incorporates three deuterium atoms at unspecified positions, as indicated by the "-d3" suffix. Its molecular formula is C39H68D3NO13, with a molecular weight of 765.00 . The deuterium substitution enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic studies, improving analytical precision by minimizing metabolic interference . Structurally, it is closely related to clarithromycin (6-O-methylerythromycin A), differing by the additional 4''-O-methyl group and isotopic labeling .

特性

分子式 |

C39H71NO13 |

|---|---|

分子量 |

765.0 g/mol |

IUPAC名 |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-(trideuteriomethoxy)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C39H71NO13/c1-16-27-39(10,45)32(43)22(4)29(41)20(2)18-37(8,47-14)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-38(9,48-15)34(46-13)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33-,34+,36+,37-,38-,39-/m1/s1/i13D3 |

InChIキー |

GABUBURUMNNRLM-MJJLQUIPSA-N |

異性体SMILES |

[2H]C([2H])([2H])O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)OC)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C |

正規SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’‘,6-Di-O-methylerythromycin-d3 involves the selective methylation of erythromycin at the 4’’ and 6 positions. The process typically includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at positions other than 4’’ and 6 are protected using suitable protecting groups.

Methylation: The protected erythromycin is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Deprotection: The protecting groups are removed to yield 4’',6-Di-O-methylerythromycin.

Industrial Production Methods

Industrial production of 4’',6-Di-O-methylerythromycin-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

化学反応の分析

Types of Reactions

4’',6-Di-O-methylerythromycin-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methylated positions using nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

Substitution: Substituted derivatives with nucleophiles replacing methyl groups.

科学的研究の応用

4’',6-Di-O-methylerythromycin-d3 is widely used in scientific research, including:

Chemistry: Studying the reaction mechanisms and pathways of erythromycin derivatives.

Biology: Investigating the metabolic pathways and pharmacokinetics of macrolide antibiotics.

Medicine: Developing new antibiotics and studying drug resistance mechanisms.

Industry: Quality control and validation of erythromycin derivatives in pharmaceutical production.

作用機序

4’',6-Di-O-methylerythromycin-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the synthesis of essential proteins required for bacterial growth and replication, leading to bacterial cell death .

類似化合物との比較

Structural and Functional Modifications

The following table summarizes key structural and functional differences between 4'',6-Di-O-methylerythromycin-d3 and analogous erythromycin derivatives:

Key Comparative Analysis

Methylation Patterns and Bioactivity

- Deuterium substitution further stabilizes the compound against enzymatic degradation .

- Clarithromycin : The single 6-O-methyl group confers acid stability, enabling oral administration without rapid gastric degradation .

- Telithromycin : Structural modifications (e.g., 3-deoxy, 11,12-dideoxy) and a pyridinyl-imidazolyl side chain enhance binding to resistant bacterial ribosomes, overcoming macrolide-lincosamide-streptogramin B (MLSB) resistance .

Isotopic Labeling and Analytical Utility

- 4'',6-Di-O-methylerythromycin-d3 and Dirithromycin-d3 serve as deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying their non-deuterated counterparts in biological matrices. The kinetic isotope effect (KIE) of deuterium slows metabolic clearance, ensuring accurate quantification .

Pharmacokinetic and Metabolic Differences

- Deuterated Compounds: The deuterium in 4'',6-Di-O-methylerythromycin-d3 reduces CYP450-mediated metabolism, extending its half-life in vivo compared to non-deuterated analogs. This property is critical for tracer studies in drug metabolism .

- Telithromycin : Despite structural complexity, it exhibits rapid tissue penetration and prolonged post-antibiotic effects due to its ketolide structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。